molecular formula C17H15ClN2O B5586680 7-chloro-N-(4-ethoxyphenyl)quinolin-4-amine

7-chloro-N-(4-ethoxyphenyl)quinolin-4-amine

Cat. No.: B5586680
M. Wt: 298.8 g/mol
InChI Key: RDBXCICTXSDJIF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of MMV007285 involves several steps, starting with the preparation of the quinoline core. The reaction conditions typically include the use of chlorinating agents and ethoxyphenyl derivatives. Industrial production methods may involve optimizing these reactions for higher yields and purity, although specific industrial processes are not extensively documented in the literature .

Chemical Reactions Analysis

MMV007285 undergoes various chemical reactions, including:

    Reduction: Reduction reactions may involve the quinoline core, but specific reagents and conditions are not extensively described.

    Substitution: The compound can undergo substitution reactions, particularly involving the chloro and ethoxyphenyl groups.

Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

MMV007285 exerts its effects by inhibiting the mitochondrial enzyme phosphatidylserine decarboxylase (PISD). This inhibition leads to an increase in intracellular phosphatidylserine levels, which in turn affects various cellular processes. The compound has been shown to activate Toll-like receptor (TLR) signaling, specifically upregulating TLR4 and TLR8 expression and increasing the expression of cytokines downstream of TLR activation .

Comparison with Similar Compounds

MMV007285 is unique in its specific inhibition of PISD. Similar compounds include:

The uniqueness of MMV007285 lies in its specific targeting of PISD and its potential therapeutic applications in treating AML and other diseases .

Properties

IUPAC Name

7-chloro-N-(4-ethoxyphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c1-2-21-14-6-4-13(5-7-14)20-16-9-10-19-17-11-12(18)3-8-15(16)17/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBXCICTXSDJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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